![molecular formula C24H31N3O5 B14503361 Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate CAS No. 64377-82-8](/img/structure/B14503361.png)
Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a hydrazine core with dibenzyl and methyl groups, along with a butyl chain containing an oxo and isopropylamino group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate typically involves multiple steps, starting from readily available precursors One common route involves the reaction of dibenzyl hydrazine with a suitable acylating agent to introduce the carboxylate groups
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The hydrazine core and the butyl chain can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The hydrazine core can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity and influencing cellular processes.
類似化合物との比較
Similar Compounds
Dibenzyl hydrazine: Shares the hydrazine core but lacks the additional functional groups present in the target compound.
1-Methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine: Similar structure but without the dibenzyl groups.
Dibenzyl 1-methylhydrazine-1,2-dicarboxylate: Lacks the butyl chain with the oxo and isopropylamino groups.
Uniqueness
Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
64377-82-8 |
|---|---|
分子式 |
C24H31N3O5 |
分子量 |
441.5 g/mol |
IUPAC名 |
benzyl N-methyl-N-[[4-oxo-4-(propan-2-ylamino)butyl]-phenylmethoxycarbonylamino]carbamate |
InChI |
InChI=1S/C24H31N3O5/c1-19(2)25-22(28)15-10-16-27(24(30)32-18-21-13-8-5-9-14-21)26(3)23(29)31-17-20-11-6-4-7-12-20/h4-9,11-14,19H,10,15-18H2,1-3H3,(H,25,28) |
InChIキー |
SEXFUJXJIXFKAF-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)CCCN(C(=O)OCC1=CC=CC=C1)N(C)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


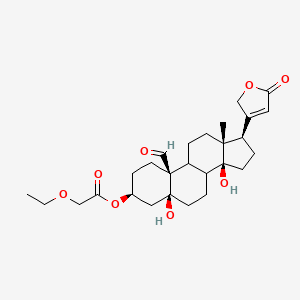
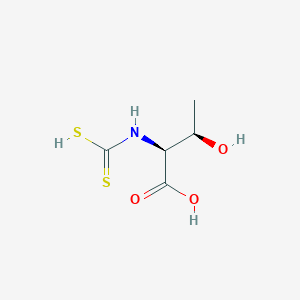
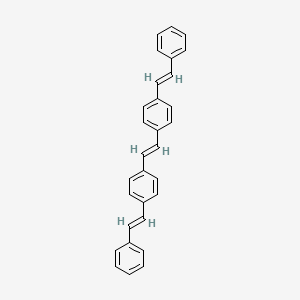
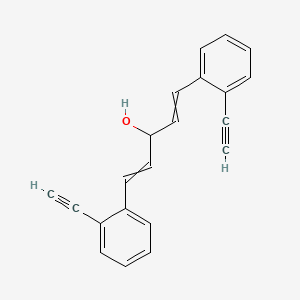
![Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate](/img/structure/B14503327.png)




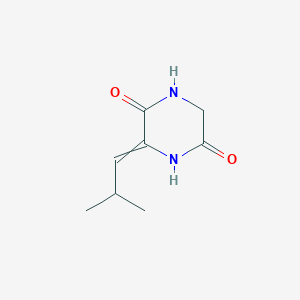
![4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one](/img/structure/B14503377.png)
![1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide](/img/structure/B14503380.png)
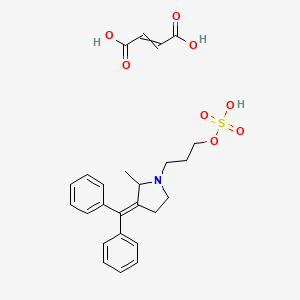
![Ethyl 1-(bromomethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14503388.png)
